

A Comparative Guide to Validated HPLC Methods for DL-Methionine Analysis

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Compound of Interest

Compound Name: **Z-DL-Met-OH**

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of DL-methionine is crucial for quality control, formulation development, and various research applications. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for the analysis of DL-methionine, presenting key performance data, detailed experimental protocols, and a generalized experimental workflow.

While the initial query specified "Z-DL-methionine," publicly available, validated HPLC methods specifically for N-benzyloxycarbonyl-DL-methionine were not readily found. Therefore, this guide focuses on the more commonly analyzed DL-methionine. The principles and methods described herein can, however, serve as a foundational starting point for developing and validating a method for its N-protected form.

Comparative Performance of Validated HPLC Methods

The following tables summarize the quantitative performance data from several validated HPLC methods for the analysis of DL-methionine. These methods employ different chromatographic principles, including mixed-mode, chiral separation, and reversed-phase chromatography.

Method Type	Column	Linearity Range	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Accuracy (%) Recovery	Precision (RSD %)	Reference
Mixed-Mode	SIELC® Primesep 100	0.3–30.0 µg/mL	0.06–0.30 µg/mL	0.30–0.75 µg/mL	96.0–121.4%	< 5% (Intermediate Precision)	[1][2]
Chiral Separation	Isopropyl carbamate cyclofructan 6	50–500 µg/mL	11 µg/mL (UV)	Not Reported	Not Reported	Not Reported	[3][4]
Reversed-Phase	C18	Not explicitly defined, but excellent linearity reported ($r^2 > 0.9986$)	Not Reported	Not Reported	99.85 ± 0.477%	0.296% (Intra-day), 0.485% (Inter-day)	[5]
Reversed-Phase with Derivatization (OPA)	Supelcosil LC-18-DB	1–100 µM	0.5 µmol/L	Not Reported	Not Reported	4–8% (Intra-assay), 2–5% (Inter-assay)	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.

Method 1: Mixed-Mode Chromatography for Impurity Profiling[1][2]

- Objective: Determination of impurities in L-methionine, also suitable for DL-methionine.
- Chromatographic Conditions:
 - Column: SIELC® Primesep 100
 - Mobile Phase: A gradient method employing a mixture of water, acetonitrile, and an acid (details proprietary to the study).
 - Detection: UV
- Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration within the linear range.

Method 2: Chiral Separation of Methionine Enantiomers[3][4]

- Objective: Enantiomeric separation of D- and L-methionine.
- Chromatographic Conditions:
 - Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.
 - Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v).
 - Detection: UV, polarimetric, and circular dichroism.
- Sample Preparation: Prepare a standard solution of DL-methionine in the mobile phase.

Method 3: Reversed-Phase HPLC for Pharmaceutical and Natural Extract Analysis[5]

- Objective: Analysis of DL-methionine in pure form, pharmaceutical preparations, and soybean extract.

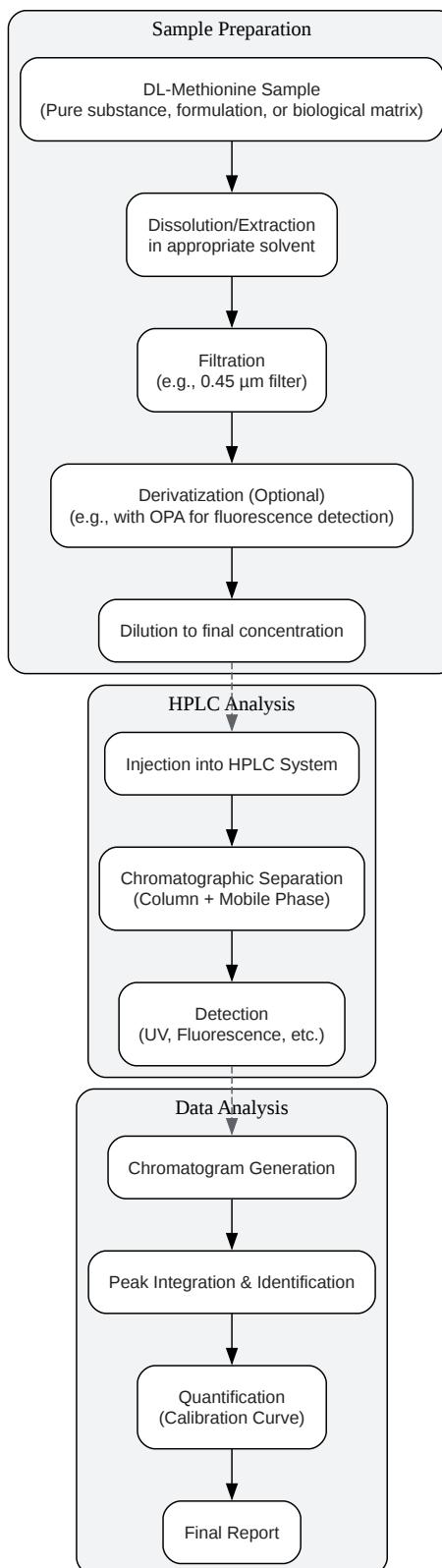
- Chromatographic Conditions:
 - Column: C18
 - Mobile Phase: Methanol: 0.05M phosphate buffer pH 3.2 (30:70 v/v).
 - Flow Rate: 1 mL/min.
 - Detection: UV at 220 nm.
- Sample Preparation:
 - Pure Form: Dissolve a known amount in the mobile phase.
 - Pharmaceutical Preparation (Tablets): Weigh and powder tablets. Extract a quantity equivalent to a known amount of DL-methionine with water, filter, and dilute to volume.
 - Soybean Extract: Prepare an aqueous extract, filter, and dilute as necessary.

Method 4: Reversed-Phase HPLC with Pre-column Derivatization for Plasma Analysis[6]

- Objective: Quantification of L-methionine in plasma.
- Chromatographic Conditions:
 - Column: Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 μ m).
 - Derivatizing Agent: o-phthalaldehyde (OPA).
 - Mobile Phase: A gradient program using tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (5/95/900 v/v/v) and methanol.
 - Detection: Fluorescence.
- Sample Preparation: Derivatize plasma amino acids with OPA before injection.

Experimental Workflow for HPLC Analysis of DL-Methionine

The following diagram illustrates a general workflow for the HPLC analysis of DL-methionine, from sample preparation to data analysis.

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Caption: General workflow for HPLC analysis of DL-Methionine.

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